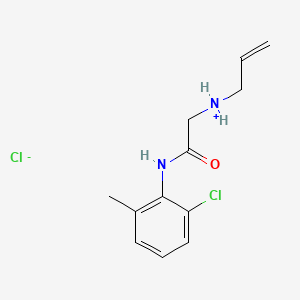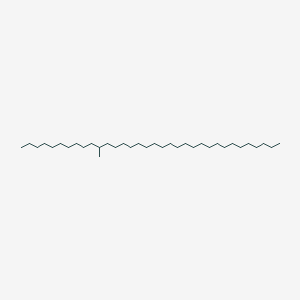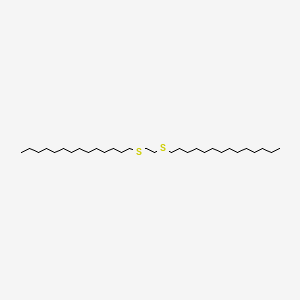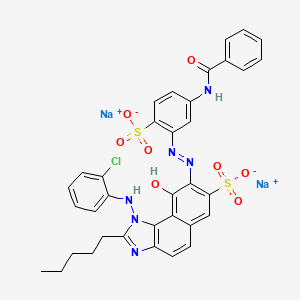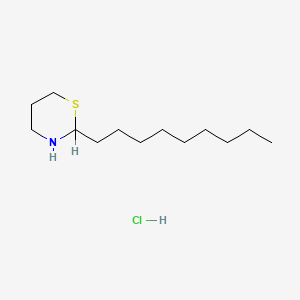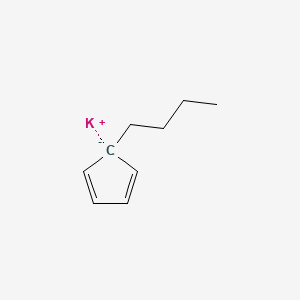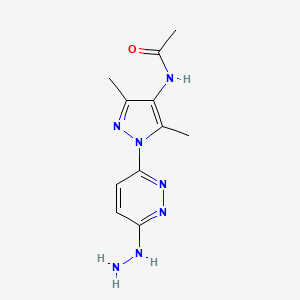![molecular formula C9H18INO2 B14448486 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide CAS No. 73390-10-0](/img/structure/B14448486.png)
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom. The compound’s structure includes a nitrogen atom, two oxygen atoms, and a quaternary ammonium group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Material: 1,4-dioxa-8-azaspiro[4.5]decane
Reagent: Methyl iodide
Conditions: The reaction is typically conducted in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the continuous addition of 1,4-dioxa-8-azaspiro[4.5]decane and methyl iodide into the reactor, where the reaction takes place under optimized conditions.
化学反応の分析
Types of Reactions
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
科学的研究の応用
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving nitrogen-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged sites on target molecules, leading to various biological and chemical effects. The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound is a precursor to 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide and shares a similar spirocyclic structure.
4-Piperidone Ethylene Ketal: Another related compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in fields requiring specific ionic interactions.
特性
CAS番号 |
73390-10-0 |
|---|---|
分子式 |
C9H18INO2 |
分子量 |
299.15 g/mol |
IUPAC名 |
8,8-dimethyl-1,4-dioxa-8-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-10(2)5-3-9(4-6-10)11-7-8-12-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FCDCPTINKGZEQA-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC2(CC1)OCCO2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


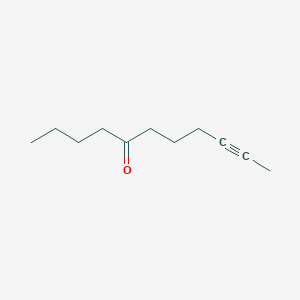
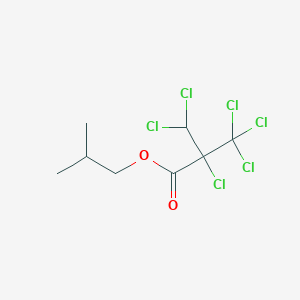
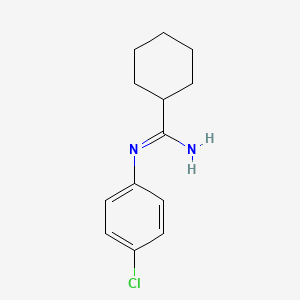
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
